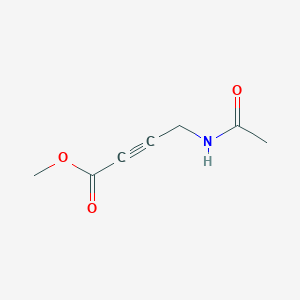
Methyl 4-Acetamido-2-butynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Acetamido-2-butynoate typically involves the reaction of 4-acetamido-2-butynoic acid with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Acetamido-2-butynoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-Acetamido-2-butynoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-Acetamido-2-butynoate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Acetamido-2-butynoate
- 4-Acetamido-2-butynoic acid
- Methyl 4-Acetamidobut-2-ynoate
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 4-acetamidobut-2-ynoate |
InChI |
InChI=1S/C7H9NO3/c1-6(9)8-5-3-4-7(10)11-2/h5H2,1-2H3,(H,8,9) |
InChI Key |
LLSGPVSZYITKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)



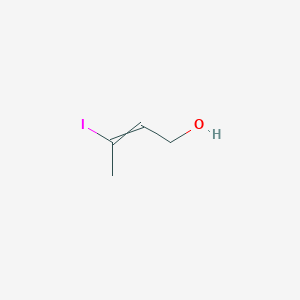
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
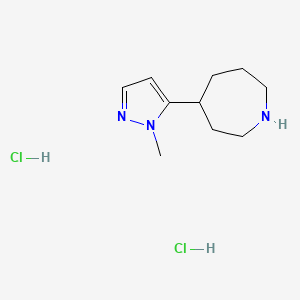

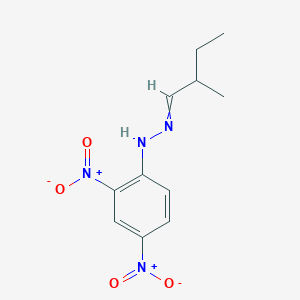
![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)
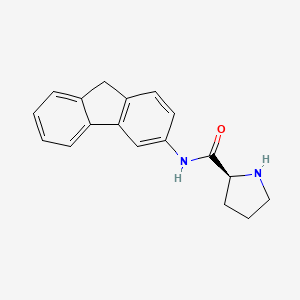

![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
